molecular formula C6H5F3N2O3 B2618933 3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid CAS No. 2090833-81-9

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid

Cat. No.: B2618933
CAS No.: 2090833-81-9
M. Wt: 210.112
InChI Key: JVWIXWIORWVSON-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields This compound features an imidazole ring substituted with a hydroxyl group, a methyl group, and a trifluoromethyl group, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Esterification: Conversion of the carboxylic acid to its ester form.

    Hydrolysis: Hydrolysis of the ester to regenerate the carboxylic acid group.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 3-oxo-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid.

    Reduction: Formation of 3-hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Shares the trifluoromethyl and carboxylic acid groups but has a thiazole ring instead of an imidazole ring.

    3-Hydroxy-2-methyl-4-(trifluoromethyl)pyridine-5-carboxylic acid: Similar structure with a pyridine ring instead of an imidazole ring.

Uniqueness

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c1-2-10-4(6(7,8)9)3(5(12)13)11(2)14/h14H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWIXWIORWVSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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